molecular formula C12H16N2O2 B1378797 6-[2-(Tert-butoxy)ethoxy]pyridine-2-carbonitrile CAS No. 1461704-72-2

6-[2-(Tert-butoxy)ethoxy]pyridine-2-carbonitrile

Cat. No.: B1378797
CAS No.: 1461704-72-2
M. Wt: 220.27 g/mol
InChI Key: OBDXBTZMORXUKL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(Tert-butoxy)ethoxy]pyridine-2-carbonitrile typically involves the reaction of 6-chloropyridine-2-carbonitrile with tert-butyl 2-hydroxyethyl ether in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-[2-(Tert-butoxy)ethoxy]pyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in medicinal chemistry. The presence of the pyridine ring and the nitrile group are common in bioactive molecules, indicating possible pharmacological activities.

Analytical Chemistry

6-[2-(Tert-butoxy)ethoxy]pyridine-2-carbonitrile can serve as a reference standard in analytical chemistry due to its well-defined chemical structure. Its CAS number (1461704-72-2) facilitates its identification in various analytical methods.

Applications in Analytical Methods

  • Chromatography : The compound can be utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.
  • Spectroscopy : Its unique spectral properties allow for its use as a standard in spectroscopic analyses, aiding in the characterization of other compounds.

Material Science

The compound's unique molecular structure provides opportunities for applications in materials science, particularly in the development of new materials with specific properties.

Potential Applications

  • Polymer Chemistry : The incorporation of pyridine derivatives into polymer matrices can enhance solubility and thermal stability.
  • Catalysis : The nitrile functional group may facilitate catalytic reactions, particularly in organic synthesis.

Synthesis Pathways

Understanding the synthesis of this compound is crucial for its application development. A typical synthetic route involves:

  • Alkylation of a pyridine derivative with a tert-butoxyethanol derivative under basic conditions.
  • Nitrilation to introduce the carbonitrile group.

Mechanism of Action

The mechanism of action of 6-[2-(Tert-butoxy)ethoxy]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-(Tert-butoxy)ethoxy]pyridine-2-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

6-[2-(Tert-butoxy)ethoxy]pyridine-2-carbonitrile is a heterocyclic organic compound characterized by a pyridine ring with a tert-butoxyethoxy substituent and a carbonitrile group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although specific studies directly addressing its effects remain limited. This article explores the biological activity of this compound, drawing on existing literature and related compounds to provide insights into its pharmacological potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H18_{18}N2_{2}O2_{2}
  • CAS Number : 1461704-72-2

This compound's unique combination of functional groups—specifically the pyridine ring and the nitrile group—suggests diverse chemical reactivity, which is often correlated with biological activity in similar compounds.

Biological Activities

Research indicates that compounds structurally analogous to this compound exhibit a range of biological activities, including:

  • Anticancer Activity : Similar pyridine derivatives have shown potential in inhibiting cancer cell proliferation. For instance, indolyl-pyridinyl derivatives have been documented to induce cell death through mechanisms involving microtubule disruption and apoptosis induction .
  • Antimicrobial Properties : Some pyridine-based compounds have demonstrated antimicrobial effects, suggesting that this compound may possess similar properties .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of Action
Indolyl-Pyridinyl-PropenonesAnticancerInduction of methuosis and microtubule disruption
N-benzoyl-2-hydroxybenzamidesAntiparasiticInhibition of protozoan growth
Pyridine DerivativesAntimicrobialDisruption of bacterial cell membranes

Case Studies and Research Findings

  • Anticancer Studies : A study on indolyl-pyridinyl-propenones revealed their ability to induce methuosis in glioblastoma cells, leading to significant cytotoxic effects at low concentrations. The study highlighted that structural modifications could enhance or reduce biological activity, emphasizing the importance of functional group positioning .
  • Antimicrobial Activity : Research into antimicrobial peptides indicated that certain small molecular weight compounds derived from microbial sources exhibited dual roles as antibiotics and anticancer agents. This suggests that similar structural motifs in this compound could lead to multifaceted biological activities .
  • Structure-Activity Relationship (SAR) : Investigations into SAR for pyridine-based compounds have shown that variations in substituents significantly impact their biological profiles. For example, the introduction of different alkyl groups can alter solubility and reactivity, which are critical for their pharmacological effectiveness .

Properties

IUPAC Name

6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-12(2,3)16-8-7-15-11-6-4-5-10(9-13)14-11/h4-6H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDXBTZMORXUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCOC1=CC=CC(=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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